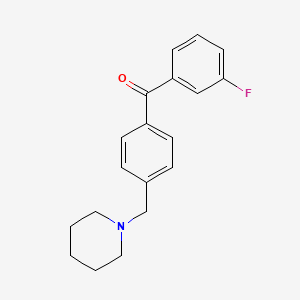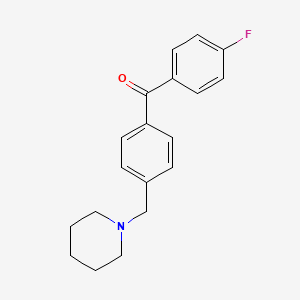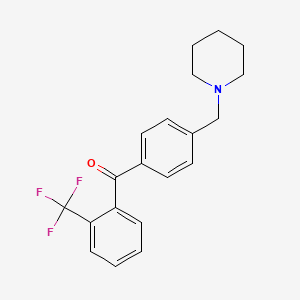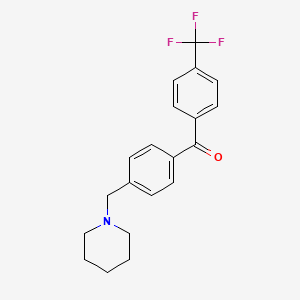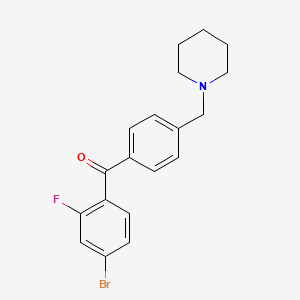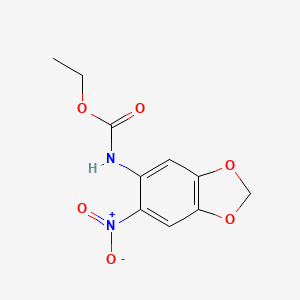
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate is a chemical compound with the molecular formula C10H10N2O6. It is known for its unique structure, which includes a nitro group attached to a benzodioxole ring, and an ethyl carbamate group.
科学的研究の応用
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate typically involves the nitration of a benzodioxole derivative followed by the introduction of an ethyl carbamate group. One common method includes the following steps:
Nitration: The benzodioxole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the benzodioxole ring.
Carbamoylation: The nitrated benzodioxole is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: Amino (6-nitro-1,3-benzodioxol-5-yl)carbamate
Substitution: Various substituted carbamates
Hydrolysis: 6-nitro-1,3-benzodioxole and ethanol
作用機序
The mechanism of action of Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes and receptors, modulating their activity .
類似化合物との比較
Ethyl (6-nitro-1,3-benzodioxol-5-yl)carbamate can be compared with other similar compounds, such as:
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an ethanol group instead of an ethyl carbamate group.
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl Carbonochloridate: Contains a chloridocarbonate group instead of an ethyl carbamate group
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
特性
IUPAC Name |
ethyl N-(6-nitro-1,3-benzodioxol-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-2-16-10(13)11-6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,2,5H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHXXTQPSBEDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
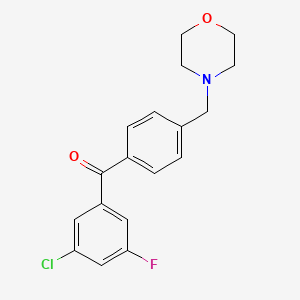
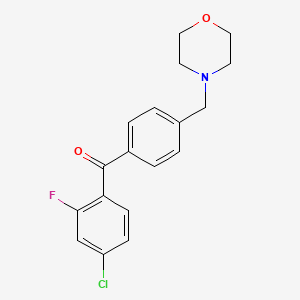
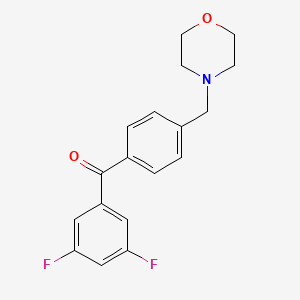
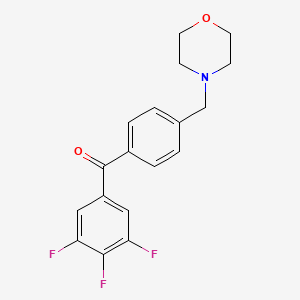
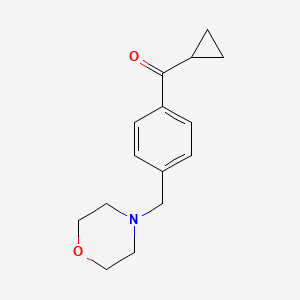
![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)
